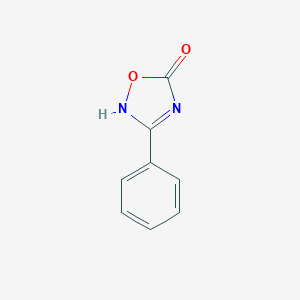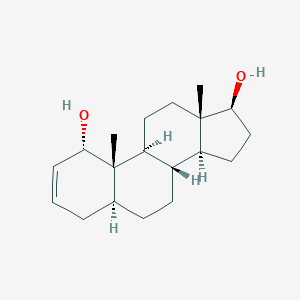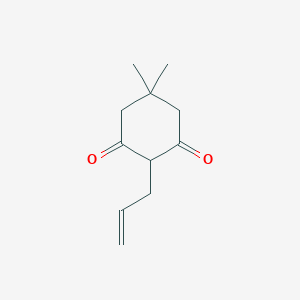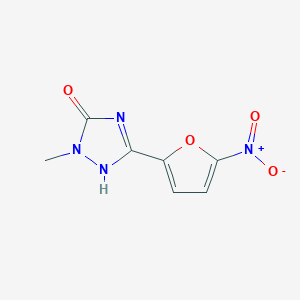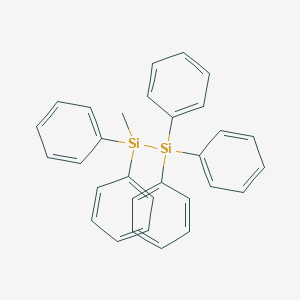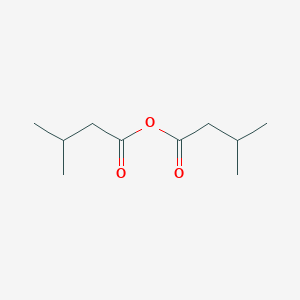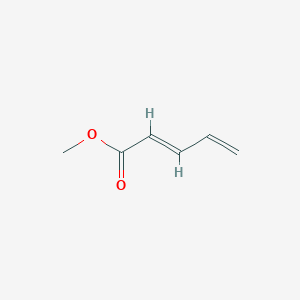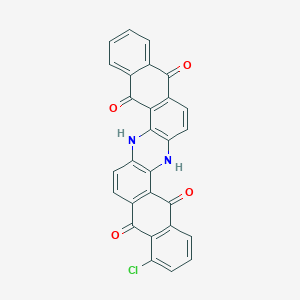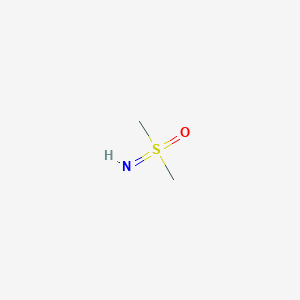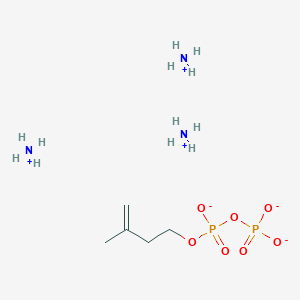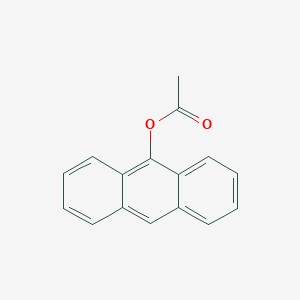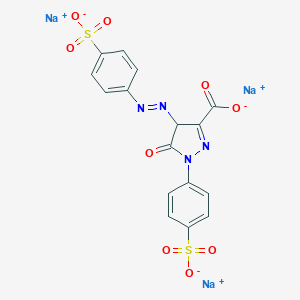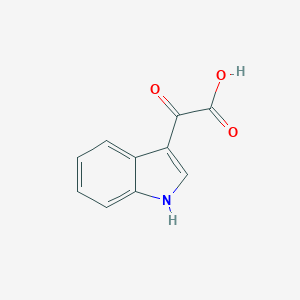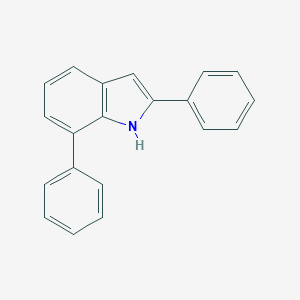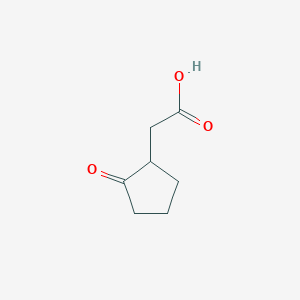
2-(2-oxocyclopentyl)acetic Acid
概要
説明
Synthesis Analysis
The synthesis of 2-(2-Oxocyclopentyl)acetic Acid and related compounds involves multiple steps, including reactions starting from basic cyclic and acyclic precursors. Vamos and Kobayashi (2008) reported an efficient, scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid using environmentally benign conditions, which could be related to the synthesis pathways of similar compounds (M. Vamos & Yoshihisa Kobayashi, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been elucidated through elemental analysis, IR spectrum, and single crystal X-ray diffraction, showcasing the intricacies of their crystallographic details (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Oxocyclopentyl)acetic Acid and its derivatives are diverse. For example, the synthesis of 2-(2-chloroethoxy) acetic acid via oxidation of 2-(2-chloroethoxy) ethanol and the comparison of oxidation effects of different oxidants highlight the chemical versatility and reactivity of these compounds (Xiang Hong-lin, 2008).
Physical Properties Analysis
The physical properties of compounds like 2-(2-Oxocyclopentyl)acetic Acid can be inferred from studies on similar molecules, where factors such as crystal system, space group, and intermolecular hydrogen bonds play a crucial role in determining their solid-state configuration and stability (Zhao Jing-gui, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group behavior, can be illustrated by examining the synthesis routes and reaction conditions of closely related compounds. The work by Juma et al. (2008) on the efficient synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, based on the synthesis and reactions of (2,4-dioxocyclohex-1-yl)acetic acid derivatives, provides insights into the chemical behavior and potential transformations of these compounds (B. Juma et al., 2008).
科学的研究の応用
Stereoelectronically Controlled Fragmentation : The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid, which is closely related to 2-(2-oxocyclopentyl)acetic acid, shows stereoelectronic control during its fragmentation, suggesting potential applications in organic synthesis and stereochemistry studies (Chandrasekhar & Roy, 1994).
Degradation in Water Treatment : In a study on the photolysis of S(2)O(8)(2-) for the removal of acetic acid, a compound related to 2-(2-oxocyclopentyl)acetic acid, the research suggests its potential for water treatment and environmental applications (Criquet & Leitner, 2009).
Anti-inflammatory and Analgesic Activities : Derivatives of [(cycloalkylmethyl)phenyl]acetic acid, which include compounds similar to 2-(2-oxocyclopentyl)acetic acid, have demonstrated anti-inflammatory and analgesic activities, indicating potential pharmaceutical applications (Terada et al., 1984).
Catalytic Oxidation and Etherification of C-H Bonds : A study described the use of oxidants like peroxide in the catalytic acetoxylation and etherification of arene and alkane C-H bonds. This research indicates potential applications in organic synthesis and chemical engineering (Desai, Malik, & Sanford, 2006).
Synthesis of Phenanthridines : The iron-catalyzed intramolecular N-arylation of O-acetyl oxime derived from 2'-arylacetophenones, which are structurally similar to 2-(2-oxocyclopentyl)acetic acid, offers a convenient route to substituted phenanthridines, highlighting its role in organic synthesis and medicinal chemistry (Deb & Yoshikai, 2013).
Development of Fast-Dissolving Tablets : In the pharmaceutical industry, the structurally related compound Aceclofenac, [[[2-[(2, 6, Dichlorophenyl) amino] phenyl] acetyl] oxy] acetic acid, has been used to develop fast-dissolving tablets, showing potential in drug formulation and delivery (Kulkarni et al., 2015).
Wastewater Treatment Applications : Peracetic acid, structurally similar to 2-(2-oxocyclopentyl)acetic acid, is used in wastewater treatment for its oxidizing properties, with potential applications in environmental chemistry and industrial processes (da Silva et al., 2019).
Photocatalytic Decomposition on TiO2 : Research on the photocatalytic decomposition of acetic acid on TiO2 provides insights into potential applications in environmental chemistry and catalysis (Muggli & Falconer, 1999).
Safety And Hazards
The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge . It is advised to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
2-(2-oxocyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLLIBGOZUPLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393744 | |
| Record name | 2-(2-oxocyclopentyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxocyclopentyl)acetic Acid | |
CAS RN |
1460-38-4 | |
| Record name | 2-(2-oxocyclopentyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxocyclopentaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

